molecular formula C30H20O11 B1247317 Sulcatone A

Sulcatone A

Cat. No.: B1247317
M. Wt: 556.5 g/mol
InChI Key: DDHJLKRNEXEIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulcatone A is a natural product found in Campylospermum sulcatum with data available.

Scientific Research Applications

Subheading Antimicrobial Activities

Sulcatone A, identified in the aerial parts of Ouratea sulcata, has shown significant antimicrobial activities against a range of microorganisms. This was established through an investigation that led to the isolation of this compound and several other compounds, and their subsequent testing for antimicrobial effectiveness (Pegnyemb et al., 2005).

Role in Insect Pheromones

Subheading Insect Pheromone Production and Behavioral Effects

This compound has been identified as a key component in the mating process of the ambrosia beetle, Megaplatypus mutatus. Research on this beetle's pheromones showed that sulcatone is involved in their mating process, with its production being linked to both the beetle and possibly associated fungi (Slodowicz et al., 2019). Additionally, sulcatone, along with sulcatol, was identified in the emissions of male Platypus mutatus, showing its role in attracting females (Audino et al., 2005).

Enzymatic Systems and Sulcatone

Subheading Enzymatic Conversion and Applications

Research on various enzymatic systems has shown their use in the conversion of sulcatone, with a focus on in situ regeneration of NADPH. These studies offer insights into the biochemical processes involving sulcatone and their potential applications in different fields (Bastos et al., 1999).

Cardiovascular Applications

Subheading Cardiovascular Disease Treatment Potentials

Sulcatone has been studied in relation to cardiovascular diseases, specifically in the form of an inclusion complex with β-cyclodextrin. This research aimed at finding simple and cost-effective treatments for cardiovascular diseases, revealing new potential therapeutic roles for sulcatone (Silva et al., 2020).

Insect Olfactory Receptors

Subheading Involvement in Mosquito Olfaction

Sulcatone has been identified as an activator of the Or4 odorant receptor in the mosquito Aedes aegypti, linking it to olfactory-mediated attraction in these insects. This discovery suggests potential roles in both pest control and understanding insect behavior (Dekel et al., 2019).

Properties

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]phenyl]chromen-4-one

InChI

InChI=1S/C30H20O11/c31-15-8-19(34)26-21(36)12-22(40-24(26)10-15)13-1-4-17(5-2-13)39-23-7-14(3-6-18(23)33)30-29(38)28(37)27-20(35)9-16(32)11-25(27)41-30/h1-12,29-35,38H

InChI Key

DDHJLKRNEXEIDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O

Synonyms

sulcatone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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